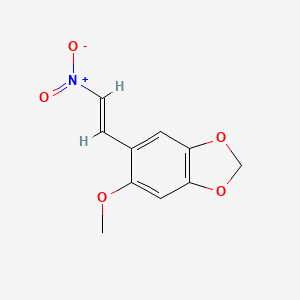
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole, also known as NMDA receptor antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole works by blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are responsible for the transmission of signals between neurons in the brain. When these receptors are overactive, they can cause damage to the neurons, leading to neurological disorders. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can prevent this damage and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main effects is the reduction of glutamate levels in the brain. Glutamate is a neurotransmitter that is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By reducing glutamate levels, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can alleviate the symptoms of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole for lab experiments is its specificity. It selectively targets 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is its toxicity. It can cause damage to the liver and kidneys, making it unsuitable for long-term use in lab experiments.
Direcciones Futuras
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole are still being explored. One of the future directions is the development of more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists that do not have the toxic side effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole. Another future direction is the use of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to selectively target 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its toxicity limits its use in long-term lab experiments. Further research is needed to explore the potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole and to develop more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists.
Métodos De Síntesis
The synthesis of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a complex process that involves several steps. The first step involves the reaction of 2-nitroethanol with catechol to produce the nitrovinyl catechol intermediate. This intermediate is then reacted with methoxyphenol in the presence of a catalyst to yield the final product, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main areas of research is its use as an 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonist. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole has the potential to alleviate the symptoms of these disorders.
Propiedades
IUPAC Name |
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHSRJBTWPMMQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
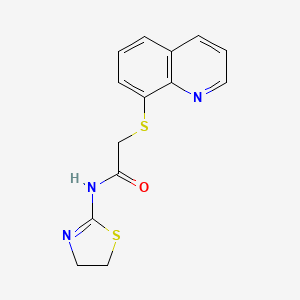
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
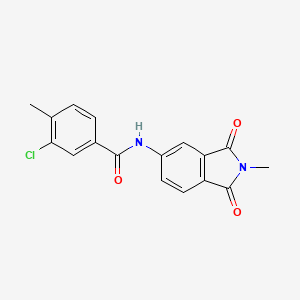
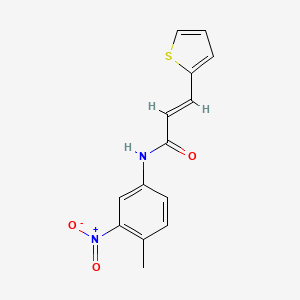
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
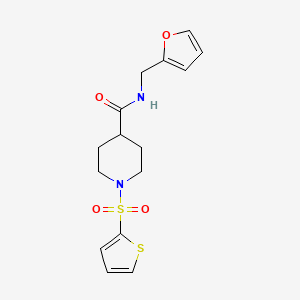
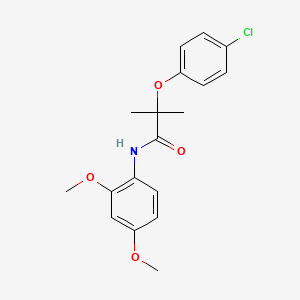
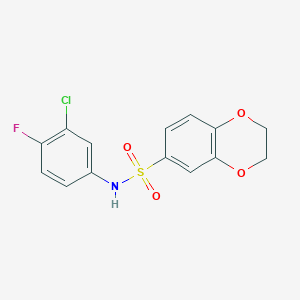

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

